1-(1H-indole-3-carbonyl)piperidin-4-ol
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Overview
Description
1-(1H-indole-3-carbonyl)piperidin-4-ol is a compound that combines an indole moiety with a piperidine ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The piperidine ring is a common structural motif in many bioactive compounds, contributing to the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indole-3-carbonyl)piperidin-4-ol typically involves the condensation of an indole derivative with a piperidine derivative. One common method is the Fischer indole synthesis, where an indole is formed by the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be coupled with a piperidine derivative through various coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indole-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
1-(1H-indole-3-carbonyl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(1H-indole-3-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity and affecting downstream signaling pathways. The piperidine ring can enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with anticancer properties.
Piperidine-4-carboxylic acid: A piperidine derivative used in the synthesis of pharmaceuticals.
1-(1H-indole-3-carbonyl)piperidine: A closely related compound with similar structural features.
Uniqueness
1-(1H-indole-3-carbonyl)piperidin-4-ol is unique due to its combination of the indole and piperidine moieties, which confer distinct biological activities and pharmacokinetic properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
209920-22-9 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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